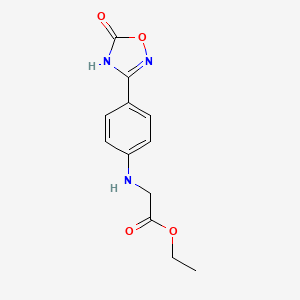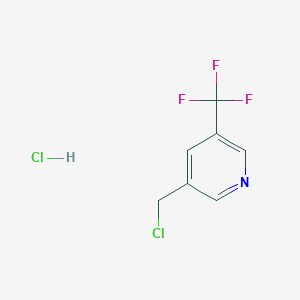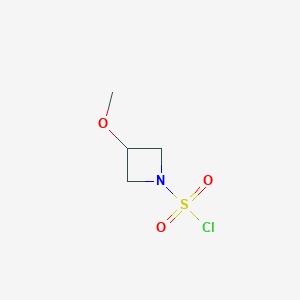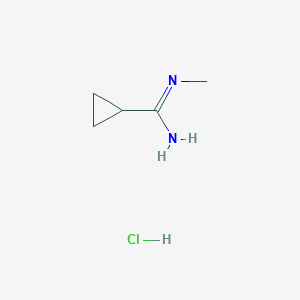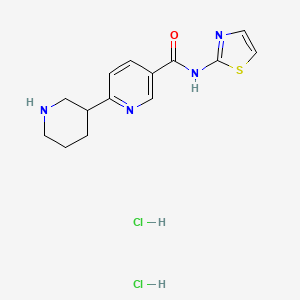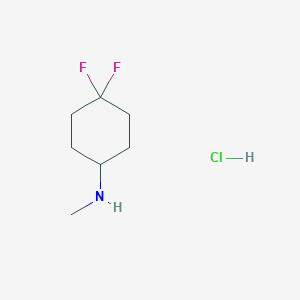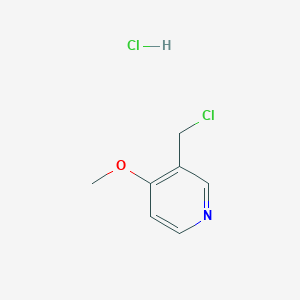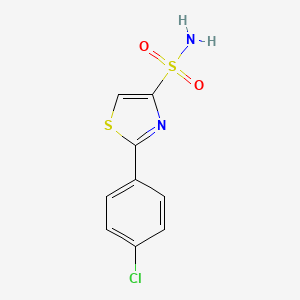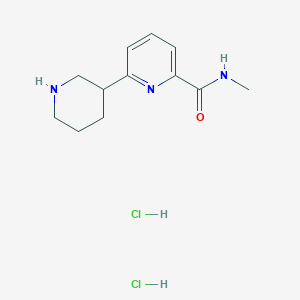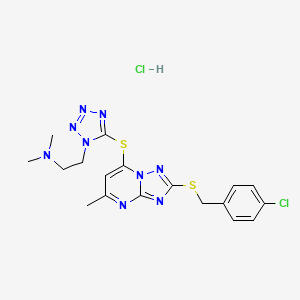
WS-383
概要
説明
WS-383 is a selective, potent, and reversible inhibitor of the interaction between defective cullin neddylation protein 1 (DCN1) and ubiquitin-conjugating enzyme E2 M (UBC12). This compound has an IC50 value of 11 nM, indicating its high efficacy in inhibiting this specific protein-protein interaction . This compound is primarily used in scientific research to study the neddylation process and its implications in various cellular processes .
In Vivo
WS 383 hydrochloride has been used in a variety of in vivo studies, including studies of the cardiovascular system, the central nervous system, and the endocrine system. In cardiovascular studies, WS 383 hydrochloride has been used to study the effects of adrenergic receptor agonists on blood pressure and heart rate. In central nervous system studies, WS 383 hydrochloride has been used to study the effects of adrenergic receptor agonists on learning, memory, and other cognitive functions. In endocrine studies, WS 383 hydrochloride has been used to study the effects of adrenergic receptor agonists on hormone release and metabolism.
In Vitro
WS 383 hydrochloride has also been used in a variety of in vitro studies, including studies of cell signaling, gene expression, and enzyme activity. In cell signaling studies, WS 383 hydrochloride has been used to study the effects of adrenergic receptor agonists on intracellular signaling pathways. In gene expression studies, WS 383 hydrochloride has been used to study the effects of adrenergic receptor agonists on gene expression. In enzyme activity studies, WS 383 hydrochloride has been used to study the effects of adrenergic receptor agonists on enzyme activity.
作用機序
WS-383 exerts its effects by inhibiting the interaction between DCN1 and UBC12, which are crucial components of the neddylation pathway. This inhibition prevents the neddylation of cullin-RING ligases (CRLs), leading to the accumulation of proteins such as p21, p27, and NRF2 . The molecular targets and pathways involved include the DCN1-UBC12 interaction and the downstream effects on CRLs and protein degradation .
生物活性
WS 383 hydrochloride has been shown to have a variety of biological activities, including vasodilation, bronchodilation, anti-inflammatory, anti-oxidant, and anti-allergic activities. WS 383 hydrochloride has also been shown to have anti-cancer and anti-tumor activities.
Biochemical and Physiological Effects
WS 383 hydrochloride has been shown to have a variety of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiration, increased alertness, and increased energy. WS 383 hydrochloride has also been shown to have an anti-inflammatory effect, an anti-oxidant effect, and an anti-allergic effect.
実験室実験の利点と制限
The use of WS 383 hydrochloride in laboratory experiments has several advantages. WS 383 hydrochloride is a catecholamine agonist, which binds to adrenergic receptors and activates these receptors. This allows researchers to study the effects of adrenergic receptor agonists on a variety of physiological processes. Additionally, WS 383 hydrochloride is relatively easy to synthesize, and is available in a variety of concentrations.
However, there are also some limitations to the use of WS 383 hydrochloride in laboratory experiments. WS 383 hydrochloride is a synthetic compound, and therefore may not accurately reflect the effects of naturally-occurring catecholamines. Additionally, WS 383 hydrochloride is a catecholamine agonist, which means that it is only effective at activating adrenergic receptors, and not other types of receptors.
将来の方向性
The potential applications of WS 383 hydrochloride are numerous, and there are many possible future directions for research. One potential future direction is to further explore the effects of WS 383 hydrochloride on the cardiovascular system, including its effects on blood pressure and heart rate. Additionally, further research is needed to explore the effects of WS 383 hydrochloride on the central nervous system and the endocrine system.
Other potential future directions include exploring the effects of WS 383 hydrochloride on cell signaling, gene expression, and enzyme activity. Additionally, further research is needed to explore the anti-inflammatory, anti-oxidant, and anti-allergic activities of WS 383 hydrochloride. Finally, further research is needed to explore the potential therapeutic applications of WS 383 hydrochloride, including its potential use as an anti-cancer and anti-tumor agent.
科学的研究の応用
WS-383 has a wide range of applications in scientific research, including:
生化学分析
Biochemical Properties
WS 383 hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. This inhibition is highly selective, with an inhibitory concentration 50 value of 11 nanomolar . The compound selectively inhibits the neddylation of cullin-3 over other cullins, leading to the accumulation of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 . These interactions highlight the compound’s specificity and its potential to modulate cellular processes through targeted inhibition.
Cellular Effects
WS 383 hydrochloride exerts significant effects on various types of cells and cellular processes. By inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, the compound disrupts the neddylation process, leading to the accumulation of specific proteins such as cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The accumulation of these proteins can lead to cell cycle arrest and modulation of oxidative stress responses, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of WS 383 hydrochloride involves its binding interactions with defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. By binding to these proteins, WS 383 hydrochloride inhibits their interaction, thereby preventing the neddylation of cullin-3 . This inhibition is reversible and highly selective, with minimal effects on other kinases such as Bruton’s tyrosine kinase, cyclin-dependent kinases, and epidermal growth factor receptor . The compound’s ability to induce the accumulation of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 further underscores its role in modulating gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WS 383 hydrochloride have been observed to change over time. The compound exhibits stability when stored at -20°C and maintains its potency in inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M . Long-term studies have shown that WS 383 hydrochloride can induce sustained accumulation of specific proteins, leading to prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of WS 383 hydrochloride vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, leading to the desired biochemical and cellular effects . At higher dosages, WS 383 hydrochloride may exhibit toxic or adverse effects, including potential off-target interactions and disruption of other cellular processes . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
WS 383 hydrochloride is involved in metabolic pathways that regulate protein degradation and cellular homeostasis. By inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, the compound affects the neddylation process, which is essential for the function of cullin-RING ubiquitin ligases . These ligases play a critical role in protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels further underscores its significance in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, WS 383 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M influences its localization and accumulation within cells . Understanding the transport mechanisms and distribution patterns of WS 383 hydrochloride is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
WS 383 hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell This localization is essential for its interaction with defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, thereby modulating the neddylation process and influencing cellular function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WS-383 involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products . Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
WS-383 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the triazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
類似化合物との比較
Similar Compounds
Nutlin-3a: Another inhibitor targeting the neddylation pathway but with different molecular targets.
TAS4464: A potent inhibitor of neddylation with a different chemical structure.
PRT4165: Targets the neddylation pathway but with varying efficacy and selectivity compared to WS-383.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting the DCN1-UBC12 interaction. Its reversible nature and low IC50 value make it a valuable tool in scientific research for studying the neddylation process and its implications in various diseases .
特性
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUAAKUJAXXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)
